molecular formula C20H20N2O2 B10845090 6,7-Diethoxy-4-styrylquinazoline

6,7-Diethoxy-4-styrylquinazoline

Cat. No.: B10845090
M. Wt: 320.4 g/mol
InChI Key: MVIQZBWZLCMZGF-ZHACJKMWSA-N
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Description

6,7-Diethoxy-4-styrylquinazoline is a quinazoline derivative characterized by ethoxy groups at positions 6 and 7 and a styryl group (a vinyl-substituted benzene) at position 3. Quinazolines are nitrogen-containing heterocyclic compounds widely studied for their pharmacological properties, including anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

6,7-diethoxy-4-[(E)-2-phenylethenyl]quinazoline

InChI

InChI=1S/C20H20N2O2/c1-3-23-19-12-16-17(11-10-15-8-6-5-7-9-15)21-14-22-18(16)13-20(19)24-4-2/h5-14H,3-4H2,1-2H3/b11-10+

InChI Key

MVIQZBWZLCMZGF-ZHACJKMWSA-N

Isomeric SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)/C=C/C3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)C=CC3=CC=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-4-styrylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazoline.

    Styryl Group Introduction: The styryl group is introduced through a reaction with a suitable styrene derivative under basic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 6,7-diethoxy-4-styrylquinazoline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-4-styrylquinazoline can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The styryl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

6,7-diethoxy-4-styrylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-diethoxy-4-styrylquinazoline involves its interaction with specific molecular targets. It is believed to exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent-Driven Structural and Functional Differences

The biological and chemical properties of quinazolines are highly dependent on substitution patterns. Below is a comparative analysis of 6,7-Diethoxy-4-styrylquinazoline with key analogs:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Compound Name Substituents (Positions 6,7) Substituent (Position 4) Key Properties/Activities Reference
6,7-Diethoxy-4-styrylquinazoline Ethoxy Styryl Enhanced lipophilicity, kinase inhibition potential
6,7-Dimethoxy-4-methylquinazoline Methoxy Methyl Higher metabolic lability; intermediate in drug synthesis
4-Hydrazinyl-6,7-dimethoxyquinazoline Methoxy Hydrazinyl Anticancer activity via DNA interaction
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline Methoxy Chloro, semicarbazido Reactive intermediate; antimicrobial applications
2,4-Dichloro-7-ethoxy-6-methoxyquinazoline Ethoxy, methoxy Chloro Dual halogen substitution; tunable reactivity

Key Findings from Comparative Studies

Ethoxy vs. Methoxy Substitutions :

  • Ethoxy groups in 6,7-Diethoxy-4-styrylquinazoline confer greater lipophilicity and resistance to oxidative demethylation compared to methoxy analogs, improving pharmacokinetic profiles .
  • Methoxy-substituted compounds (e.g., 6,7-Dimethoxy-4-methylquinazoline) are more metabolically labile but easier to synthesize .

Hydrazinyl/Semicarbazido Groups: These nitrogen-rich groups enable hydrogen bonding with biological targets, favoring anticancer or antimicrobial activities . Chloro Substituents: Halogenated derivatives (e.g., 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline) exhibit increased electrophilicity, making them reactive intermediates in synthesis .

Biological Activity Trends :

  • Styryl-substituted quinazolines are under investigation for tyrosine kinase inhibition, a mechanism relevant in cancer therapy .
  • Hydrazinyl and semicarbazido derivatives show promise in apoptosis induction via DNA damage pathways .

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